Cas no 1998650-51-3 (N-Fmoc-5-chloro-3-fluoro-L-phenylalanine)

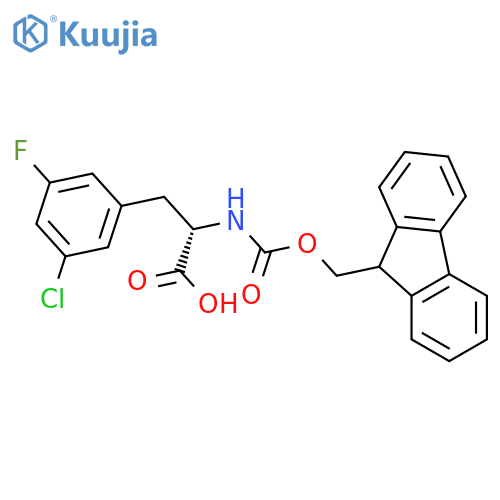

1998650-51-3 structure

商品名:N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

CAS番号:1998650-51-3

MF:C24H19ClFNO4

メガワット:439.863369226456

CID:5163119

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 化学的及び物理的性質

名前と識別子

-

- N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

- (2S)-3-(3-chloro-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

-

- インチ: 1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1

- InChIKey: BTAOMHIITAZQJZ-QFIPXVFZSA-N

- ほほえんだ: C(O)(=O)[C@H](CC1=CC(Cl)=CC(F)=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM478474-500mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Aaron | AR01JNAC-250mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 250mg |

$249.00 | 2025-02-11 | |

| Aaron | AR01JNAC-1g |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 1g |

$561.00 | 2025-02-11 | |

| 1PlusChem | 1P01JN20-1g |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 1g |

$492.00 | 2023-12-19 | |

| 1PlusChem | 1P01JN20-500mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 500mg |

$320.00 | 2023-12-19 | |

| Aaron | AR01JNAC-500mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 500mg |

$370.00 | 2025-02-11 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00817741-1g |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 95% | 1g |

¥6503.0 | 2023-03-12 | |

| Chemenu | CM478474-250mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| 1PlusChem | 1P01JN20-250mg |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine |

1998650-51-3 | 97% | 250mg |

$220.00 | 2023-12-19 |

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1998650-51-3 (N-Fmoc-5-chloro-3-fluoro-L-phenylalanine) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬